molecular formula C16H23FOSi B15171790 Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane CAS No. 920025-39-4

Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane

Cat. No.: B15171790
CAS No.: 920025-39-4
M. Wt: 278.44 g/mol
InChI Key: NYOABQVGSJHWPU-UHFFFAOYSA-N
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Description

Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane is a silicon-based organometallic compound featuring a conjugated diene system substituted with a 4-fluorophenyl group and a triethylsilyl ether moiety. This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions, Diels-Alder cycloadditions, and as a precursor for bioactive molecule synthesis. The fluorine atom at the para position enhances electron-withdrawing effects, influencing reactivity and regioselectivity in chemical transformations .

Properties

CAS No.

920025-39-4

Molecular Formula

C16H23FOSi

Molecular Weight

278.44 g/mol

IUPAC Name

triethyl-[1-(4-fluorophenyl)buta-1,3-dien-2-yloxy]silane

InChI

InChI=1S/C16H23FOSi/c1-5-16(18-19(6-2,7-3)8-4)13-14-9-11-15(17)12-10-14/h5,9-13H,1,6-8H2,2-4H3

InChI Key

NYOABQVGSJHWPU-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=CC1=CC=C(C=C1)F)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane typically involves the following steps:

    Formation of the Butadiene Moiety: The butadiene moiety can be synthesized through a series of reactions starting from simple alkenes or alkynes.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

    Attachment of the Triethylsilane Group: The final step involves the attachment of the triethylsilane group, which can be achieved through hydrosilylation reactions using a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the butadiene moiety into more saturated hydrocarbons.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic systems, while the butadiene moiety can participate in conjugated reactions. The triethylsilane group provides stability and enhances the compound’s reactivity in hydrosilylation reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Modifications

Table 1: Key Structural Features of Triethyl{[1-(4-Fluorophenyl)buta-1,3-dien-2-yl]oxy}silane and Analogs
Compound Name Substituents Central Atom Key Functional Groups Reference
This compound 4-Fluorophenyl, triethylsilyloxy Si Conjugated diene, aryl fluoride
(E)-Triethyl((4-methoxybuta-1,3-dien-2-yl)oxy)silane (113b) 4-Methoxy, triethylsilyloxy Si Conjugated diene, methoxy ether
Triethyl(4-((4-fluorophenyl)ethynyl)phenyl)germane 4-Fluorophenyl, ethynyl Ge Alkyne, aryl fluoride
(E)-(1-(4-Nitrophenyl)-2-phenylvinyl)triethylsilane 4-Nitrophenyl, phenyl Si Vinyl, nitro group
1-Triethylsilyl-4-triethylsilyloxy-1-butyne Dual triethylsilyl groups Si Alkyne, silyl ether

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances electrophilic reactivity compared to methoxy-substituted analogs (e.g., 113b) .
  • Central Atom Variation : Germanium analogs (e.g., Triethyl(4-((4-fluorophenyl)ethynyl)phenyl)germane) exhibit reduced Lewis acidity compared to silicon-based compounds, affecting catalytic activity .
  • Steric Effects : Dual silyl groups (e.g., 1-triethylsilyl-4-triethylsilyloxy-1-butyne) introduce steric hindrance, limiting accessibility in nucleophilic reactions .

Key Observations :

  • Silylation Strategies : The use of triethylsilyl triflate () is a common method for introducing silyl ether groups to dienes.
  • Cross-Coupling Efficiency : Nickel- or palladium-catalyzed reactions (e.g., ) achieve higher yields (75–81%) compared to Grignard-based routes (60–85%) but require precise temperature control .

Key Observations :

  • Diels-Alder Reactivity : Fluorophenyl-substituted dienes (target compound) exhibit enhanced regioselectivity in cycloadditions due to electron-deficient aromatic rings .
  • Catalytic Utility : Nickel-catalyzed silylolefination () enables efficient C–Si bond formation, critical in material science .

Biological Activity

Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane is a silane compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C16H23FOSi
Molecular Weight: 278.44 g/mol
CAS Number: 920025-39-4

The compound features a triethylsilane group linked to a butadiene moiety, which is further substituted with a fluorophenyl group. This unique structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its structural components:

  • Fluorophenyl Group: Engages in π-π interactions with aromatic systems, enhancing binding affinity to biological targets.
  • Butadiene Moiety: Participates in conjugated reactions, potentially affecting cellular signaling pathways.
  • Triethylsilane Group: Provides stability and enhances the compound's reactivity in various chemical reactions.

1. Medicinal Chemistry

Research indicates that this compound may have applications in drug development:

  • Drug Delivery Systems: Its silane properties allow for potential use in drug delivery vehicles, enhancing solubility and bioavailability.
  • Therapeutic Index Estimation: The compound has been evaluated for its binding selectivity to various receptors using techniques like X-ray fluorescence (XRF), which aids in determining its therapeutic index .

2. Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the formation of more complex molecules. Its ability to undergo oxidation and reduction reactions makes it valuable for synthesizing various derivatives .

Case Studies and Research Findings

A review of recent studies highlights the compound's promising biological activities:

StudyFindings
Dower et al. (2002)Investigated binding affinities using XRF; demonstrated significant selectivity towards specific receptors .
BenchChem ApplicationHighlighted the compound's role as a building block for synthesizing advanced materials .
Advanced Drug DevelopmentEmphasized the potential of silanes in drug manufacturing processes .

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